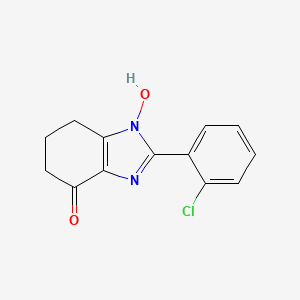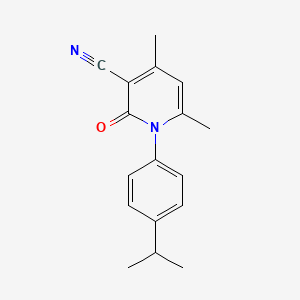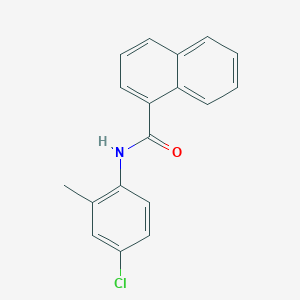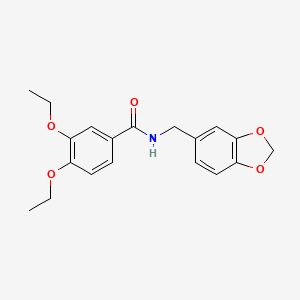
2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Benzydamine, and it has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of Benzydamine involves the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response, and the inhibition of their production leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Benzydamine has been found to possess various biochemical and physiological effects. It has been shown to inhibit the release of histamine and other inflammatory mediators, leading to a reduction in inflammation. This compound has also been found to possess antioxidant properties, which protect the cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzydamine in lab experiments is its well-established pharmacological properties. This compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using Benzydamine in lab experiments is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution should be exercised when working with it.
Direcciones Futuras
There are several future directions for the research on Benzydamine. One of the potential applications of this compound is in the treatment of various inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, Benzydamine has been found to possess anti-cancer properties, and further research in this area could lead to the development of new cancer treatments. Finally, the potential use of Benzydamine in the treatment of neurodegenerative diseases such as Alzheimer's disease is an area that requires further investigation.
In conclusion, 2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one, also known as Benzydamine, is a chemical compound that has gained significant attention in the scientific research community. Its potential applications in various fields such as anti-inflammatory, analgesic, and local anesthetic properties have been extensively studied. Further research in this area could lead to the development of new treatments for various conditions.
Métodos De Síntesis
The synthesis of Benzydamine involves the condensation of 2-aminobenzimidazole with 2-chlorobenzophenone in the presence of a suitable base. This reaction results in the formation of 2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one.
Aplicaciones Científicas De Investigación
Benzydamine has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and local anesthetic properties. This compound has been used in the treatment of various conditions such as rheumatoid arthritis, acute pharyngitis, and oral mucositis.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-5-2-1-4-8(9)13-15-12-10(16(13)18)6-3-7-11(12)17/h1-2,4-5,18H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKHXNNAIVGZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)
